5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
The compound “5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol” could potentially interact with various biological targets. The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests it might interact with neurotransmitter receptors in the nervous system .
Mode of Action
If the compound does interact with neurotransmitter receptors, it could either mimic the action of natural neurotransmitters (agonist action) or block their action (antagonist action). The exact mode of action would depend on the specific receptor and the nature of the interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if it acts on neurotransmitter receptors, it could influence signal transduction pathways in neurons .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and therapeutic effect. These properties are influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as a neurotransmitter receptor antagonist, it could inhibit neuronal signaling, potentially leading to changes in mood, cognition, or motor function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, certain substances might enhance or inhibit the compound’s action, while extreme pH or temperature conditions might affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.
Piperazine Derivatives: These include compounds like fluphenazine and trifluoperazine, which are used as antipsychotic medications.
Uniqueness
What sets 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-7-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl3FN3O/c27-16-3-8-20(22(28)14-16)25(21-15-23(29)19-2-1-9-31-24(19)26(21)34)33-12-10-32(11-13-33)18-6-4-17(30)5-7-18/h1-9,14-15,25,34H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWTZGXMKBGVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl3FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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